4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

Lipophilicity Physicochemical profiling Drug-likeness

4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 1935115-80-2) is an N1-alkylated 3-aminopyrazole derivative with molecular formula C9H17N3 and a molecular weight of 167.25 g/mol. It features a 4-methyl substitution on the pyrazole ring and a chiral, branched 3-methylbutan-2-yl substituent at the N1 position, with a free primary amine at the 3-position.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13333528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)C(C)C(C)C
InChIInChI=1S/C9H17N3/c1-6(2)8(4)12-5-7(3)9(10)11-12/h5-6,8H,1-4H3,(H2,10,11)
InChIKeyKARPRBWKPNVTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 1935115-80-2): Core Identity and Procurement-Relevant Characteristics


4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 1935115-80-2) is an N1-alkylated 3-aminopyrazole derivative with molecular formula C9H17N3 and a molecular weight of 167.25 g/mol [1]. It features a 4-methyl substitution on the pyrazole ring and a chiral, branched 3-methylbutan-2-yl substituent at the N1 position, with a free primary amine at the 3-position. The compound belongs to the class of 1-substituted-3-aminopyrazoles, a scaffold widely employed in medicinal chemistry for kinase inhibition, GPCR modulation, and anti-inflammatory drug discovery programs [2]. Computed physicochemical properties include XLogP3 of 1.9, a topological polar surface area (TPSA) of 43.8 Ų, and two rotatable bonds [1]. This compound is commercially available for research use at a minimum purity specification of 95% .

Why 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine Cannot Be Replaced by Simpler Analogs: The Substitution Pattern Gap


Generic substitution of N1-alkyl-3-aminopyrazoles is precluded by the interdependent effects of the alkyl branching architecture and the 4-methyl group on molecular recognition, physicochemical profile, and synthetic accessibility. The 3-aminopyrazole regioisomer is inherently more challenging to access selectively than the 5-amino congener under standard Knorr-type cyclocondensation conditions [1]; the 4-methyl substituent contributes to regioisomeric fixation and provides metabolic shielding at the C4 position, a feature exploited in the clinical-stage CB1 inverse agonist TM38837 series [2]. Concurrently, the chiral 3-methylbutan-2-yl N-substituent introduces a distinct steric and lipophilic signature—with two rotatable bonds and a computed XLogP3 of 1.9—that differs measurably from linear-pentyl (XLogP3 ~1.8, three rotatable bonds) and other branched-chain analogs [3], directly affecting target engagement, solubility, and metabolic stability in ways that cannot be replicated by an in-class compound with a different N1 substitution pattern.

Quantitative Differentiation Evidence for 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine vs. Closest Analogs


Computed Lipophilicity (XLogP3) and Rotatable Bond Comparison vs. Linear and Branched N1-Alkyl Analogs

The target compound's computed XLogP3 of 1.9 and rotatable bond count of 2 differentiate it from the closest N1-sec-pentyl analog 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine (CAS 1696789-26-0), which has an XLogP3 of 1.8 and three rotatable bonds. The 4-methyl substituent further distinguishes it from 1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine (CAS 1935656-20-4, XLogP3 1.9, no 4-methyl), which lacks the metabolic shielding and steric influence conferred by the 4-methyl group. All computed values are from PubChem/XLogP3 methodology [REFS-1, REFS-2].

Lipophilicity Physicochemical profiling Drug-likeness

Regioisomeric Identity Assurance: 3-Amino vs. 5-Amino Pyrazole Differentiation in Procurement

Under standard Knorr pyrazole synthesis conditions, the 5-aminopyrazole regioisomer is thermodynamically favored and constitutes the major product, with the 3-aminopyrazole typically representing the minor, synthetically challenging isomer [1]. For the target compound, the 4-methyl substituent combined with the N1-(3-methylbutan-2-yl) group defines a specific regioisomeric and substitution pattern that cannot arise from a simple N-alkylation of 4-methyl-1H-pyrazol-3-amine without risking regioisomeric mixtures at both the N1/N2 and amino positions. The 5-amino positional isomer, 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-5-amine (PubChem), represents a distinct chemical entity with different hydrogen-bonding geometry and target engagement potential [2].

Regiochemistry Synthetic accessibility Quality control

4-Methyl Substituent in Cannabinoid CB1 Receptor Antagonist SAR: Class-Level Evidence for Pharmacological Relevance

The 4-methylpyrazole-3-carboxamide scaffold, directly related to the 4-methylpyrazol-3-amine core of the target compound, was systematically optimized in the CB1 inverse agonist program that produced TM38837—the first peripherally restricted CB1 antagonist to enter clinical trials [1]. In this series, the 4-methyl group was essential for balancing CB1 potency, lipophilicity, metabolic stability, and liver vs. brain distribution. Compounds with alternative C4 substituents showed altered distribution profiles. The 4-methyl-3-amino motif thus represents a validated pharmacophoric element for programs requiring controlled tissue partitioning [1]. The target compound, as the free amine building block, enables direct access to this privileged scaffold through amide bond formation at the 3-amino group.

CB1 antagonist Metabolic stability Peripheral restriction

Chiral Center and Steric Profile: One Undefined Stereocenter as a Differentiation Handle vs. Achiral N1-Alkyl Analogs

The target compound possesses one undefined atom stereocenter at the 3-methylbutan-2-yl substituent [1], making it a racemic mixture as supplied. This chiral center is absent in achiral N1-alkyl comparators such as 4-methyl-1-pentyl-1H-pyrazol-3-amine (CAS 1339645-60-1) . For programs exploring stereospecific target engagement, the racemic compound provides a starting point for chiral resolution and individual enantiomer profiling, whereas achiral analogs offer no such opportunity. The presence of the stereocenter also affects solid-state packing and potentially crystallization behavior during purification.

Chirality Stereochemistry Lead optimization

Commercial Purity Specification and Vendor Availability Comparison

The target compound is stocked and shipped by AKSci (Catalog 4009EK) with a minimum purity specification of 95% and by Leyan (Product 2112924) also at 95% purity . This dual-vendor sourcing with consistent 95% minimum purity provides procurement redundancy not universally available for closely related analogs. By contrast, the 5-amino regioisomer 4-Methyl-1-(3-methylbutan-2-yl)pyrazol-5-amine and other in-class compounds may be available from fewer vendors or at lower purity grades, increasing supply risk in sustained research programs.

Procurement Purity specification Supply chain

Optimal Application Scenarios for 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine in Drug Discovery and Chemical Biology


CB1 Receptor Antagonist and Peripherally Restricted Ligand Development

The target compound serves as a direct building block for 4-methylpyrazole-3-carboxamide libraries targeting the cannabinoid CB1 receptor. The TM38837 clinical program demonstrated that the 4-methyl-3-aminopyrazole core, when elaborated through the 3-amino position, yields peripherally restricted CB1 inverse agonists with negligible CNS exposure and efficacy in obesity models [1]. Researchers can use the free amine to generate diverse amide, sulfonamide, or urea derivatives, systematically varying the N1-(3-methylbutan-2-yl) architecture—which differentiates this compound from all other N1-alkyl analogs—to optimize liver:brain partitioning ratios.

Kinase Inhibitor Fragment and Lead Generation Using 3-Aminopyrazole Scaffolds

3-Aminopyrazoles function as ATP-competitive kinase hinge-binding motifs across multiple kinase families including JNK, p38 MAPK, and LRRK2 [1]. The target compound, with its 4-methyl group occupying the hydrophobic pocket adjacent to the hinge and its chiral N1 substituent projecting toward the solvent channel or selectivity pocket, offers a differentiated starting point compared to unsubstituted or N1-aryl pyrazol-3-amines. The computed XLogP3 of 1.9 and two rotatable bonds provide favorable fragment-like physicochemical properties for subsequent structure-based optimization [2].

Stereochemistry-Dependent Target Engagement Studies

The racemic nature of the 3-methylbutan-2-yl substituent provides a built-in opportunity for chiral resolution and individual enantiomer profiling. In programs where the N1 substituent interacts with a chiral binding pocket (e.g., certain GPCRs, ion channels, or transporters), evaluating both enantiomers separately can reveal stereospecific potency differences that are inaccessible with achiral N1-alkyl analogs [1]. The 3-amino group further enables facile derivatization to diastereomeric amides for chiral separation and absolute configuration determination.

Metabolic Stability Optimization via 4-Methyl Blocking Strategy

The 4-methyl group on the pyrazole ring blocks a known site of oxidative metabolism in pyrazole-containing compounds, a design principle validated in the CB1 antagonist series [1]. For medicinal chemistry programs concerned with cytochrome P450-mediated degradation at the pyrazole C4 position, this compound offers intrinsic metabolic shielding that unsubstituted pyrazol-3-amines lack. Procurement of the pre-methylated building block eliminates the need for late-stage C–H functionalization to install the 4-methyl group after scaffold assembly.

Quote Request

Request a Quote for 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.